4-nitro-1-tosyl-1H-indole

Description

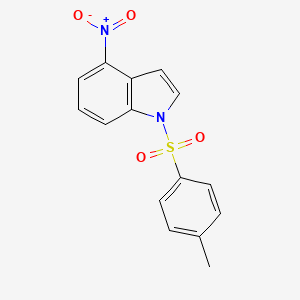

4-Nitro-1-tosyl-1H-indole is a substituted indole derivative characterized by a nitro group (-NO₂) at the 4-position and a tosyl (p-toluenesulfonyl) group at the 1-position of the indole ring. The nitro group is a strong electron-withdrawing substituent, while the tosyl group serves as a protective group for the indole nitrogen, enhancing stability and modulating reactivity for downstream synthetic applications.

Properties

Molecular Formula |

C15H12N2O4S |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-nitroindole |

InChI |

InChI=1S/C15H12N2O4S/c1-11-5-7-12(8-6-11)22(20,21)16-10-9-13-14(16)3-2-4-15(13)17(18)19/h2-10H,1H3 |

InChI Key |

IZJPEYFMAAJLKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Material : 4-Nitroindole (C₉H₆N₂O₂).

-

Base : Sodium hydride (NaH, 60% dispersion in mineral oil).

-

Solvent : Tetrahydrofuran (THF).

-

Reagents : Tosyl chloride (TsCl).

-

Conditions :

-

Temperature : 0°C (initial cooling) → room temperature.

-

Time : 1 hour (after NaH addition) → 15 hours (after TsCl addition).

-

Procedure :

-

Activation : 4-Nitroindole is dissolved in THF and treated with NaH at 0°C to deprotonate the indole nitrogen.

-

Tosylation : Tosyl chloride is added slowly, and the mixture is stirred at room temperature for 15 hours.

-

Workup : The reaction is quenched with saturated NaHCO₃, extracted with diethyl ether, and purified via recrystallization or column chromatography.

Yield : 60% after recrystallization (DCM/petroleum ether).

Alternative Synthetic Routes

While tosylation of 4-nitroindole is the primary method, alternative pathways involving nitration of 1-tosylindole have been explored. However, these routes are less documented in peer-reviewed literature due to challenges in regioselectivity and nitro-group stability.

Key Reaction Data and Characterization

Table 1: Summary of Tosylation Methods

Characterization Data

-

¹H NMR (CDCl₃) : δ 8.34 (d, J = 8.3 Hz, 1H), 8.19 (d, J = 8.1 Hz, 1H), 7.82 (d, J = 3.7 Hz, 1H), 7.78 (d, J = 8.3 Hz, 2H), 7.45–7.41 (m, 2H), 7.26 (d, J = 8.1 Hz, 2H), 2.36 (s, 3H).

-

¹³C NMR (CDCl₃) : δ 145.8, 140.7, 136.3, 134.6, 130.2, 129.8, 128.6, 127.2, 126.9, 125.8, 124.5, 119.1, 108.1, 105.1, 104.4, 21.5 (CH₃).

Purification and Stability

Purification Methods

-

Recrystallization : DCM/petroleum ether mixtures yield high-purity crystals.

-

Column Chromatography :

Applications and Functionalization

4-Nitro-1-tosyl-1H-indole serves as a precursor for further modifications:

-

Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-amino-1-tosyl-1H-indole.

-

Nucleophilic Substitution : The tosyl group can be displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.

Comparative Analysis of Methods

Table 2: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Tosylation of 4-nitroindole | High regioselectivity, scalable | Moderate yield (60%) |

| Nitration of 1-tosylindole | Potential for diverse nitration patterns | Low yield, side reactions, nitro stability concerns |

Chemical Reactions Analysis

Types of Reactions

1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- has several scientific research applications:

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-nitro-1-tosyl-1H-indole with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and reactivity:

Key Observations :

Substituent Effects :

- The tosyl group in this compound increases steric bulk and electron-withdrawing capacity compared to simpler N-alkylated analogs (e.g., 1-ethyl-4-nitro-1H-indole) . This enhances stability but may reduce solubility in polar solvents.

- The nitro group at position 4 directs electrophilic substitution to the 5- or 7-position, a pattern observed in 4-methoxy-5-nitro-1H-indole .

Reactivity :

- Tosylated derivatives (e.g., 4-(benzyloxy)-1-tosyl-1H-indole) undergo nucleophilic displacement at the sulfonyl group, enabling selective deprotection or further functionalization .

- Nitro groups in 4-nitroindole derivatives can be reduced to amines for constructing bioactive molecules, such as indole-based antioxidants .

Spectral Distinctions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.